molecular formula C10H11ClN2O3 B1298797 N-(4-Amino-3-chloro-phenyl)-succinamic acid CAS No. 491839-51-1

N-(4-Amino-3-chloro-phenyl)-succinamic acid

Cat. No. B1298797
M. Wt: 242.66 g/mol
InChI Key: BAVAXVWECGBYAN-UHFFFAOYSA-N
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Description

N-(4-Amino-3-chloro-phenyl)-succinamic acid (NACSA) is an organic compound composed of a succinic acid group attached to an amine group and a chloro-phenyl group. It is a white crystalline powder with a melting point of 155-157 °C. It is soluble in water and ethanol, and is used as an intermediate in the synthesis of pharmaceuticals and other compounds. NACSA has a wide range of applications in the scientific field, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the study of the mechanism of action.

Scientific Research Applications

Application in Inflammation Research

Scientific Field

This compound has been used in the field of Molecular Immunology .

Summary of the Application

The compound has been used to study its effects on LPS-induced inflammation . It was found to modulate the expression of inflammatory cytokines such as IL-1β and IL-6 .

Methods of Application

The compound was synthesized and its biological activities were evaluated. The resulting amino groups were reacted with N-tert-butyloxycarbonyl (boc)-γ-aminobutyric acid to obtain 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives .

Results or Outcomes

Among the synthesized compounds, four showed potent inhibition activities on IL-1β and IL-6 mRNA expression in vitro. Further, in vivo activity was evaluated with two compounds and mRNA levels of IL-1β, IL-6, and TNF-α were significantly decreased without hepatotoxicity .

Application in Inflammation and Immune Response

Scientific Field

This compound has been used in the field of Immunology and Inflammation Research .

Summary of the Application

The compound has been used as a Caspase-1/4 Inhibitor . It is a pro-drug converted by plasma esterases into an active peptidomimetic metabolite, VRT-043198, which potently inhibits the enzymes caspase-1 and caspase-4 . Both caspase-1 and caspase-4 belong to a family of inflammatory caspases that are crucial in regulating cell death and inflammation .

Methods of Application

The compound is provided as a translucent film and is available in different quantities . It is soluble in DMSO or ethanol .

Results or Outcomes

Through its inhibitory activity, it has been demonstrated that this inhibitor reduces the production of IL-1β and IL-18 in models of inflammatory disease both in vitro and in vivo . In addition, it has been reported that this inhibitor blocks pyroptosis .

properties

IUPAC Name

4-(4-amino-3-chloroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVAXVWECGBYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-3-chloro-phenyl)-succinamic acid

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